2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid
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Overview
Description
2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid is a chemical compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol . It is also known by its IUPAC name, 2-hydroxy-2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetic acid . This compound is characterized by the presence of a hydroxyl group and a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2H-pyran-4-one with glyoxylic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often employ advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols .
Scientific Research Applications
2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the tetrahydropyran ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid can be compared with other similar compounds, such as:
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid: This compound has a phenyl ring instead of a tetrahydropyran ring, resulting in different chemical properties and reactivity.
2-Hydroxy-2-(4-hydroxybutyl)acetic acid: This compound has a butyl group instead of a tetrahydropyran ring, leading to variations in its physical and chemical characteristics.
The uniqueness of this compound lies in its tetrahydropyran ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c8-5(6(9)10)7(11)1-3-12-4-2-7/h5,8,11H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHZLBWJTRTNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155851-99-1 |
Source
|
Record name | 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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